molecular formula C17H25NO3 B4536016 (2,4-Diethoxyphenyl)(4-methylpiperidin-1-yl)methanone

(2,4-Diethoxyphenyl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B4536016
M. Wt: 291.4 g/mol
InChI Key: FVLVBLWEOHLCBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Diethoxyphenyl)(4-methylpiperidin-1-yl)methanone is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a 2,4-diethoxyphenyl group and a 4-methylpiperidin-1-yl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Diethoxyphenyl)(4-methylpiperidin-1-yl)methanone typically involves the reaction of 2,4-diethoxybenzaldehyde with 4-methylpiperidine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired methanone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,4-Diethoxyphenyl)(4-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

(2,4-Diethoxyphenyl)(4-methylpiperidin-1-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4-Diethoxyphenyl)(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Diethoxyphenyl)(4-methylpiperidin-1-yl)methanone is unique due to the presence of both diethoxy groups on the phenyl ring and the 4-methylpiperidin-1-yl group. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(2,4-diethoxyphenyl)-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-4-20-14-6-7-15(16(12-14)21-5-2)17(19)18-10-8-13(3)9-11-18/h6-7,12-13H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLVBLWEOHLCBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)N2CCC(CC2)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,4-Diethoxyphenyl)(4-methylpiperidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(2,4-Diethoxyphenyl)(4-methylpiperidin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
(2,4-Diethoxyphenyl)(4-methylpiperidin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(2,4-Diethoxyphenyl)(4-methylpiperidin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
(2,4-Diethoxyphenyl)(4-methylpiperidin-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
(2,4-Diethoxyphenyl)(4-methylpiperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.